N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine
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Overview
Description
(3-methyl-1H-pyrazol-4-yl)methylamine is a compound that features a pyrazole ring substituted with a methyl group at the 3-position and a phenylethylamine moiety at the 4-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 3-methyl-1H-pyrazole with 2-phenylethylamine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in the synthesis include sodium acetate and various benzaldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3-methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole: A precursor in the synthesis of (3-methyl-1H-pyrazol-4-yl)methylamine.
2-phenylethylamine: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar structures and potential biological activities
Uniqueness
(3-methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C13H17N3/c1-11-13(10-15-16-11)9-14-8-7-12-5-3-2-4-6-12/h2-6,10,14H,7-9H2,1H3,(H,15,16) |
InChI Key |
MYFLJVSMJUUZNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
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